Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes a thiophene ring, chlorinated phenyl groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with various substituents through a series of reactions, including halogenation, acylation, and amination. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated aromatic compounds on biological systems. It may also serve as a lead compound in drug discovery efforts.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with improved efficacy and reduced side effects. The compound’s structure suggests it could interact with various biological targets, making it a candidate for further investigation.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of halogenated and trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in the compound’s biological activity by facilitating interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
- ETHYL 2-CHLORO-5-(TRIFLUOROMETHYL)NICOTINATE
- METHYL 2-BROMO-6-(TRIFLUOROMETHYL)NICOTINATE
- ETHYL 4-(ACETYLOXY)-5-CHLORO-2-METHYL-6-(2-(5-NITRO-2-FURYL)VINYL)NICOTINATE
Comparison: Compared to these similar compounds, ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of a thiophene ring and multiple halogenated aromatic groups. This structure may confer distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets.
Properties
Molecular Formula |
C24H19Cl2F3N2O4S |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H19Cl2F3N2O4S/c1-3-35-23(34)19-12(2)20(21(33)30-17-11-14(24(27,28)29)6-9-16(17)26)36-22(19)31-18(32)10-13-4-7-15(25)8-5-13/h4-9,11H,3,10H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
HFGRCSKPMUFWPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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